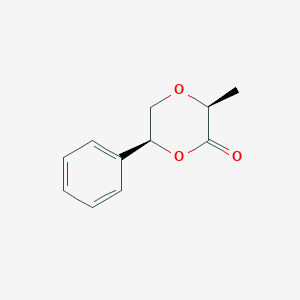![molecular formula C26H36N2O B12527261 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide CAS No. 821007-60-7](/img/structure/B12527261.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide typically involves the reaction of 1-(3,3-diphenylpropyl)piperidine with N,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Sodium azide or sodium cyanide in an organic solvent like acetonitrile at room temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-2-phenylacetamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-benzylurea
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
CAS No. |
821007-60-7 |
|---|---|
Molecular Formula |
C26H36N2O |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C26H36N2O/c1-21(2)20-26(29)27(3)24-14-17-28(18-15-24)19-16-25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,24-25H,14-20H2,1-3H3 |
InChI Key |
CEKHXWXLOIFWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

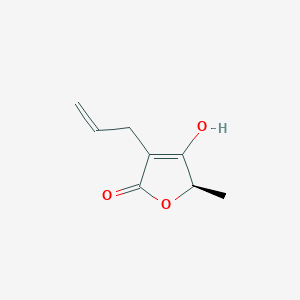

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
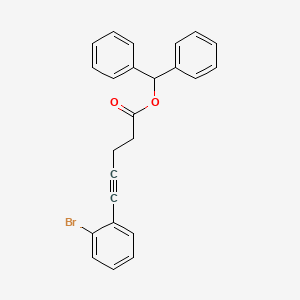
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
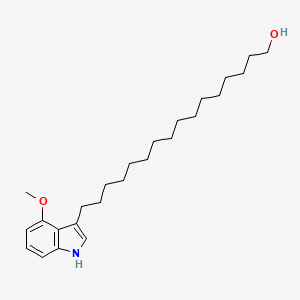
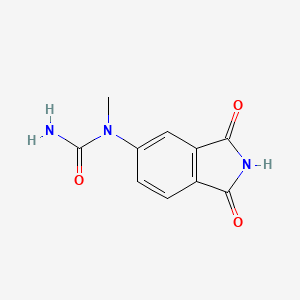
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
